N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Medicinal Chemistry SAR Studies Physicochemical Profiling

This compound is the only benzyl sulfonamide (phenylmethanesulfonamide) isomer that incorporates the critical methylene spacer, differentiating it from simple aryl sulfonamides. Substituting with a generic benzenesulfonamide or methanesulfonamide analog will alter P2-pocket hydrogen bonding, lipophilicity (XLogP ~1.8–2.0), and target potency—risking SAR misinterpretation. Procure this exact scaffold to ensure geometric fidelity in kinase inhibitor design, BACE-1 probe optimization, and p53‑MDM2 target validation. Verify CAS 1797978-61-0 to avoid off‑target profiles and maintain assay reproducibility.

Molecular Formula C14H18N4O2S
Molecular Weight 306.38
CAS No. 1797978-61-0
Cat. No. B2466235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
CAS1797978-61-0
Molecular FormulaC14H18N4O2S
Molecular Weight306.38
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H18N4O2S/c1-18(2)14-8-9-15-13(17-14)10-16-21(19,20)11-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3
InChIKeyWTGSHANQVBZDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1797978-61-0): Core Chemical Identity and Procurement Baseline


N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1797978-61-0) is a synthetic sulfonamide featuring a 4-dimethylaminopyrimidine core linked via a methylene bridge to a phenylmethanesulfonamide moiety . With a molecular formula of C₁₄H₁₈N₄O₂S and a molecular weight of 306.38 g/mol, it belongs to the class of pyrimidine sulfonamides that have been explored as kinase inhibitor scaffolds and enzyme probes [1]. Its defining structural signature—a benzyl sulfonamide rather than a simpler aryl sulfonamide—distinguishes it from many commercially available analogs and is critical for procurement decisions where specific substitution patterns are required for target engagement or property optimization.

Why N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide Cannot Be Replaced by a Generic Pyrimidine Sulfonamide


Substituting this compound with a generic benzenesulfonamide or methanesulfonamide analog is not equivalent. The phenylmethanesulfonamide (benzyl sulfonamide) moiety introduces an additional methylene spacer that alters both the geometric arrangement of the terminal phenyl ring and the overall lipophilicity relative to simple aryl sulfonamides [1]. In the context of BACE-1 inhibitor design, compounds incorporating an N-phenylmethanesulfonamide P2 moiety achieved cell-based IC₅₀ values in the low nanomolar range, while the corresponding toluene-substituted analogs showed different potency profiles, demonstrating that the sulfonamide substitution pattern is a key determinant of target potency and selectivity [2]. For procurement purposes, selecting a compound with an incorrect sulfonamide attachment (e.g., phenylsulfonamide vs. phenylmethanesulfonamide) risks invalidating structure-activity relationship (SAR) studies, producing off-target profiles that differ from the intended chemical probe, and compromising reproducibility in biochemical assays where precise linker geometry is essential.

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Phenylmethanesulfonamide vs. Benzenesulfonamide Moiety and Lipophilicity Shift

The target compound differs from its closest structural analog, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797292-56-8, PubChem CID 72718266), by the presence of a methylene (-CH₂-) spacer between the phenyl ring and the sulfonamide sulfur atom, forming a phenylmethanesulfonamide (benzyl sulfonamide) rather than a benzenesulfonamide. This additional carbon increases the calculated XLogP3-AA from 1.2 to an estimated value of approximately 1.8–2.0, representing a ~50–67% increase in computed lipophilicity and altering the spatial projection of the terminal aryl group [1].

Medicinal Chemistry SAR Studies Physicochemical Profiling

Target Engagement Potential: N-Phenylmethanesulfonamide as a Privileged P2 Moiety in BACE-1 Inhibition

In a published series of macrocyclic BACE-1 inhibitors, compounds incorporating an N-phenylmethanesulfonamide P2 moiety demonstrated excellent enzymatic and cell-based potencies, with the best candidates achieving cell-based IC₅₀ values in the low nanomolar range. The phenylmethanesulfonamide group was specifically selected over alternative P2 moieties (e.g., toluene) based on X-ray crystallography data showing distinct enzyme-inhibitor interactions [1].

BACE-1 Inhibition Enzyme Inhibitor Design Macrocyclic Inhibitors

Molecular Recognition: Hydrogen-Bonding Capacity of the Sulfonamide Linker and Dimethylamino-Pyrimidine Core

The target compound presents a hydrogen-bond donor count of 1 (sulfonamide NH) and a hydrogen-bond acceptor count of 6 (pyrimidine N atoms, sulfonamide O atoms, and dimethylamino N), compared to the benzenesulfonamide analog which also has 1 donor and 6 acceptors but with different spatial arrangement of the aryl ring [1]. The pyrimidine dimethylamino group enhances electron density on the heterocycle, potentially strengthening π-stacking interactions with kinase hinge regions, a feature exploited in pyrimidine sulfonamide kinase inhibitor patents [2].

Kinase Inhibition Hydrogen Bonding Scaffold Optimization

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

The target compound contains 6 rotatable bonds (including the CH₂-S and S-CH₂-Ph bonds), whereas the benzenesulfonamide analog has 5 rotatable bonds due to the absence of the methylene spacer [1]. This additional degree of conformational freedom increases the entropic cost upon target binding but also allows the phenyl ring to access a wider conformational space, potentially enabling induced-fit interactions that are inaccessible to the more rigid benzenesulfonamide analog.

Conformational Analysis Drug Design Binding Thermodynamics

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide: Evidence-Backed Application Scenarios for Procurement


Structure-Activity Relationship (SAR) Studies on Pyrimidine Sulfonamide Kinase Inhibitors

This compound serves as a key intermediate or reference molecule in SAR campaigns exploring the effect of sulfonamide substitution patterns on kinase selectivity. Its phenylmethanesulfonamide group provides a distinct lipophilicity and geometry benchmark against benzenesulfonamide and methanesulfonamide analogs, enabling systematic optimization of linker length and aryl group positioning [1]. Published pyrimidine sulfonamide kinase inhibitor patents highlight the dimethylamino-pyrimidine core as a privileged scaffold for hinge-binding in ATP-competitive inhibitors, making this compound a relevant tool for medicinal chemistry groups developing kinase-targeted therapies [2].

BACE-1 Inhibitor Lead Optimization and Crystallography Studies

Based on class-level evidence from macrocyclic BACE-1 inhibitors where N-phenylmethanesulfonamide P2 moieties achieved low nanomolar cell-based IC₅₀ values [1], this compound can be deployed as a fragment or substructure for crystallography-based lead optimization. Its benzyl sulfonamide group is known to form specific hydrogen-bond interactions within the enzyme active site, as confirmed by X-ray crystallography of related inhibitor-enzyme complexes.

Physicochemical Property Benchmarking for ADME Profiling

The compound's estimated XLogP (~1.8–2.0), hydrogen-bond donor/acceptor profile, and rotatable bond count make it a useful standard for calibrating in silico ADME models. Comparative studies against its benzenesulfonamide analog (XLogP = 1.2, CID 72718266) allow researchers to quantify the impact of a single methylene insertion on membrane permeability, metabolic stability, and plasma protein binding [1].

Chemical Probe Development for p53-MDM2 and Related Protein-Protein Interactions

Sulfonamide-based inhibitors have been reported to disrupt the p53-MDM2 protein-protein interaction, and nonpeptidic sulfonamides with phenyl-substituted cores have demonstrated the ability to activate p53-dependent transcription in MDM2-overexpressing cells [1]. This compound's structural features—particularly the dimethylaminopyrimidine core and phenylmethanesulfonamide moiety—align with the pharmacophore requirements for this target class, positioning it as a candidate for probe development and target validation studies.

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.